

(S,R,S)-AHPC-Me-C6-NH2 CAS number and molecular weight

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Compound of Interest

Compound Name: (S,R,S)-AHPC-Me-C6-NH2

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In-Depth Technical Guide: (S,R,S)-AHPC-Me-C6-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me-C6-NH2 is a synthetic chemical compound utilized in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This molecule serves as a bifunctional linker, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby enabling the recruitment of the cellular protein degradation machinery. This technical guide provides comprehensive information on the chemical properties, synthesis, and application of (S,R,S)-AHPC-Me-C6-NH2 in the context of PROTAC-mediated targeted protein degradation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **(S,R,S)-AHPC-Me-C6-NH2** is crucial for its application in PROTAC synthesis and subsequent biological assays. The key identifiers and properties are summarized in the table below.



Property	Value
CAS Number	2411422-49-4
Molecular Weight	571.77 g/mol
Molecular Formula	C30H45N5O4S

Role in PROTAC Technology

(S,R,S)-AHPC-Me-C6-NH2 is a critical component in the construction of VHL-based PROTACs. It comprises two key moieties:

- The (S,R,S)-AHPC-Me moiety: This is a high-affinity ligand for the VHL E3 ubiquitin ligase. By binding to VHL, this part of the molecule recruits the cellular machinery responsible for tagging proteins for degradation.
- The C6-NH2 linker: This is a 6-carbon alkyl chain terminating in an amine group. The linker physically separates the VHL ligand from the ligand for the target protein, allowing for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal amine group provides a reactive handle for covalent attachment to a ligand designed to bind a specific protein of interest.

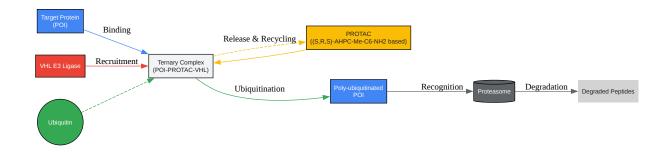
The overall structure of a PROTAC synthesized using this linker can be conceptualized as:

[Target Protein Ligand] - [Linker] - [(S,R,S)-AHPC-Me]

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC utilizing the **(S,R,S)-AHPC-Me-C6-NH2** linker follows a catalytic cycle that leads to the degradation of a target protein.





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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Application in the Synthesis of an Oseltamivir-Based PROTAC

(S,R,S)-AHPC-Me-C6-NH2 has been described in the synthesis of an oseltamivir-based PROTAC, as detailed in patent CN112592331B. Oseltamivir is an antiviral drug that targets the neuraminidase enzyme of the influenza virus. By conjugating oseltamivir to (S,R,S)-AHPC-Me-C6-NH2, a PROTAC is created that can specifically target the viral neuraminidase for degradation by the host cell's machinery. This approach offers a novel strategy for antiviral therapy by not just inhibiting, but actively eliminating a key viral protein.

Experimental Protocols

While the full, detailed experimental procedures from the aforementioned patent are not publicly available, a general workflow for the synthesis and evaluation of a PROTAC using **(S,R,S)-AHPC-Me-C6-NH2** can be outlined.

Synthesis Workflow



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